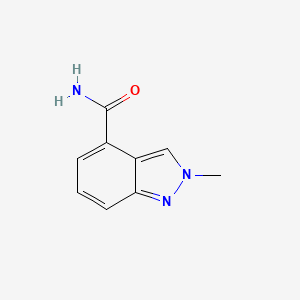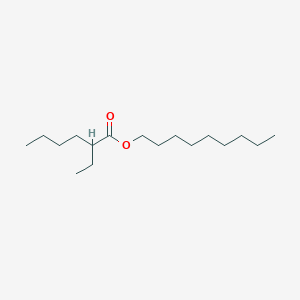
Nonyl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl 2-ethylhexanoate is an ester compound formed from nonyl alcohol and 2-ethylhexanoic acid. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors and are used in various applications, including fragrances, flavorings, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonyl 2-ethylhexanoate can be synthesized through the esterification reaction between nonyl alcohol and 2-ethylhexanoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using enzymatic catalysis. For example, immobilized lipase enzymes, such as Novozym 435, can be used to catalyze the esterification reaction in a solvent like n-hexane. This method offers advantages such as higher specificity, milder reaction conditions, and easier product purification .
Analyse Chemischer Reaktionen
Types of Reactions
Nonyl 2-ethylhexanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into nonyl alcohol and 2-ethylhexanoic acid in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or enzymes in the presence of an alcohol.
Major Products Formed
Hydrolysis: Nonyl alcohol and 2-ethylhexanoic acid.
Reduction: Nonyl alcohol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Nonyl 2-ethylhexanoate has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential use in biodegradable and biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the formulation of lubricants, plasticizers, and cosmetics due to its excellent wetting behavior and non-greasy feel
Wirkmechanismus
The mechanism of action of nonyl 2-ethylhexanoate in its applications is primarily based on its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrophobic interactions and hydrogen bonding. In biological systems, its biocompatibility and biodegradability make it suitable for use in drug delivery and other biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Nonyl 2-ethylhexanoate can be compared with other esters such as:
Cetyl 2-ethylhexanoate: Similar in structure but derived from cetyl alcohol.
Ethyl 2-ethylhexanoate: Derived from ethyl alcohol, used in fragrances and flavorings.
Isopropyl 2-ethylhexanoate: Derived from isopropyl alcohol, used in personal care products for its emollient properties.
This compound is unique due to its specific combination of nonyl alcohol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties suitable for various applications.
Eigenschaften
Molekularformel |
C17H34O2 |
|---|---|
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
nonyl 2-ethylhexanoate |
InChI |
InChI=1S/C17H34O2/c1-4-7-9-10-11-12-13-15-19-17(18)16(6-3)14-8-5-2/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
DPNHJKKWWDXLPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
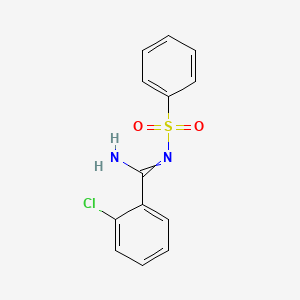
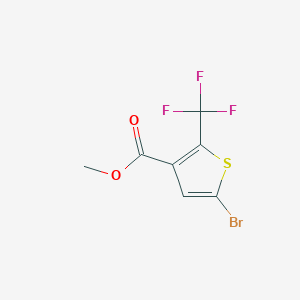
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
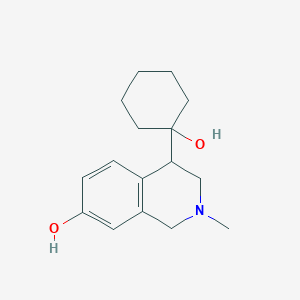
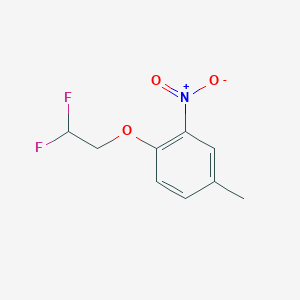
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
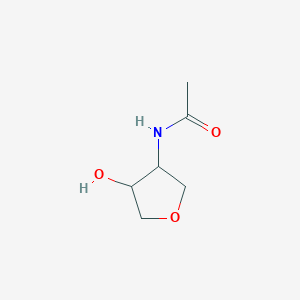
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)

